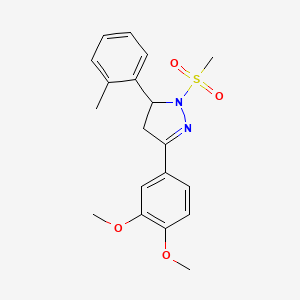
3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole (CAS Number: 1797385-28-4) is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 374.46 g/mol
- Structural Features : The compound features a pyrazole ring substituted with a methylsulfonyl group and dimethoxyphenyl and o-tolyl moieties, contributing to its biological activity.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazoles exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown:
- Inhibition of Cytokines : Research indicates that certain derivatives can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by up to 85% at concentrations as low as 10 µM. This effect is comparable to the standard anti-inflammatory drug dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Tested Compound | 61–85 | 76–93 | 10 |
| Dexamethasone | 76 | 86 | 1 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown:
- Broad-Spectrum Activity : Compounds in the pyrazole class have been tested against E. coli, Bacillus subtilis, and fungi like Aspergillus niger. Results indicated promising antimicrobial effects at concentrations around 40 µg/mL .
| Microorganism | Activity Observed | Concentration (µg/mL) |
|---|---|---|
| E. coli | Effective | 40 |
| Bacillus subtilis | Effective | 40 |
| Aspergillus niger | Effective | 40 |
Anticancer Activity
The potential anticancer effects of pyrazole derivatives are also noteworthy. Studies have suggested that modifications to the pyrazole structure can enhance cytotoxicity against various cancer cell lines. For example:
- Cell Line Testing : Some derivatives exhibited significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effectiveness at low concentrations .
Case Studies
-
Synthesis and Evaluation of Pyrazole Derivatives :
A study synthesized several novel pyrazole derivatives, including those with methylsulfonyl substitutions. These were evaluated for their anti-inflammatory and antimicrobial activities using standard assays. The most effective compounds showed up to 93% inhibition of IL-6, highlighting the therapeutic potential of this class of compounds . -
In Vivo Studies :
Animal models have been employed to assess the anti-inflammatory effects of pyrazole derivatives in conditions such as arthritis. Results indicated a reduction in paw edema comparable to traditional NSAIDs, suggesting that these compounds could serve as alternative treatments for inflammatory diseases .
特性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-7-5-6-8-15(13)17-12-16(20-21(17)26(4,22)23)14-9-10-18(24-2)19(11-14)25-3/h5-11,17H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRZRMRCGMKIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














